molecular formula C11H20O B3418008 4-Butylcyclohexane-1-carbaldehyde CAS No. 1181226-63-0

4-Butylcyclohexane-1-carbaldehyde

Cat. No.: B3418008
CAS No.: 1181226-63-0
M. Wt: 168.28 g/mol
InChI Key: LZRSTUTWNYNSAM-UHFFFAOYSA-N
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Description

4-Butylcyclohexane-1-carbaldehyde (CAS 1181226-63-0) is a cyclohexane derivative of interest in scientific research and chemical synthesis. With a molecular weight of 168.28 g/mol and the molecular formula C11H20O, this compound features a butyl substituent at the 4-position and a reactive aldehyde functional group at the 1-position of the cyclohexane ring . The aldehyde group is a key reactive site, making this compound a valuable intermediate (building block) for various chemical transformations, including condensation and oxidation reactions . The bulky butyl substituent influences the molecule's steric profile and conformational stability, which can be a critical factor in designing compounds with specific physical properties or for applications in material science . In industrial contexts, analogous compounds are produced via efficient processes like hydroformylation and are commonly used in the formulation of fragrances due to their unique odor profiles . As a synthetic building block, this compound serves as a crucial precursor in pharmaceutical development, agrochemical research, and the creation of specialty chemicals . Researchers value it for its potential in constructing more complex molecular architectures. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use.

Properties

IUPAC Name

4-butylcyclohexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRSTUTWNYNSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555613
Record name 4-Butylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181226-63-0, 80361-79-1
Record name 4-Butylcyclohexanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181226-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylcyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexanone followed by oxidation. One common method is the Friedel-Crafts alkylation of cyclohexanone with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 4-butylcyclohexanone is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Butylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butyl group can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Strong nucleophiles like sodium methoxide (NaOCH3)

Major Products Formed

    Oxidation: 4-Butylcyclohexane-1-carboxylic acid

    Reduction: 4-Butylcyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

4-Butylcyclohexane-1-carbaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in:

  • Pharmaceuticals : As a building block for the development of various drugs.
  • Agrochemicals : In the formulation of pesticides and herbicides.
  • Specialty Chemicals : In the production of fragrances and flavors due to its pleasant aroma.

Table 1: Chemical Reactions Involving this compound

Reaction TypeReaction OutcomeReagents Used
Oxidation4-Butylcyclohexane-1-carboxylic acidPotassium permanganate, CrO3
Reduction4-Butylcyclohexane-1-methanolSodium borohydride, LiAlH4
SubstitutionVarious substituted cyclohexane derivativesStrong nucleophiles (e.g., NaOCH3)

Biological Research

The compound has garnered attention for its potential biological activities, particularly in pharmacology. Research indicates that it may exhibit significant effects on biological systems:

  • Antiepileptic Activity : A derivative, trans-4-butylcyclohexane carboxylic acid (4-BCCA), has been studied for its inhibitory effects on AMPA receptors, which are crucial in excitatory neurotransmission and implicated in seizure activity.

Case Study: AMPA Receptor Inhibition

A study demonstrated that 4-BCCA acts as a low-affinity inhibitor of AMPA receptors. Techniques such as X-ray crystallography revealed its binding to specific sites within the receptor's transmembrane domain, effectively reducing channel current by approximately 40% at concentrations as low as 2 nM.

Industrial Applications

In industrial settings, this compound is produced through large-scale hydroformylation processes, which are preferred for their efficiency and high yield. The compound is used in:

  • Fragrance Production : Its unique odor profile makes it suitable for use in perfumes and scented products.
  • Flavoring Agents : It is incorporated into food products to enhance flavor profiles.

Table 2: Comparison of Similar Compounds

CompoundBiological ActivityNotable Features
This compoundInhibits AMPA receptorsUnique binding affinity
4-tert-Butylcyclohexane-1-carbaldehydeModerate neuroprotective effectsSterically hindered interactions
4-Isopropylcyclohexane-1-carbaldehydeLimited biological activityLess effective in receptor binding

Mechanism of Action

The mechanism of action of 4-Butylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The butyl group may influence the compound’s hydrophobic interactions and overall molecular stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

The aldehyde group in 4-Butylcyclohexane-1-carbaldehyde differentiates it from analogs with alternative functional groups. For example:

  • 4-Hydroxybenzaldehyde contains a hydroxy group on an aromatic ring, enhancing hydrogen-bonding capacity and antioxidant activity .
  • 4-(Dimethylamino)benzohydrazide replaces the aldehyde with a hydrazide group, enabling chelation and coordination chemistry relevant to medicinal chemistry .

Structural and Stereochemical Considerations

  • 4-(Bromomethyl)benzaldehyde has a bromomethyl substituent on a benzene ring, increasing electrophilicity and enabling nucleophilic substitution reactions—a feature absent in the butyl-substituted cyclohexane analog .
  • (1S,3R,4S)-4-ethyl-3-methylcyclohexane-1-carbaldehyde shares the cyclohexane-aldehyde backbone but differs in substituent size (ethyl/methyl vs. butyl) and stereochemistry. The rigid (1S,3R,4S) configuration may lead to distinct conformational preferences compared to the butyl derivative .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group
This compound C₁₁H₂₀O 168.28 g/mol Butyl (cyclohexane) Aldehyde
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 g/mol Hydroxy (benzene) Aldehyde, Hydroxy
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 g/mol Bromomethyl (benzene) Aldehyde, Bromo
4-(Dimethylamino)benzohydrazide C₉H₁₃N₃O 179.22 g/mol Dimethylamino (benzene) Hydrazide
(1S,3R,4S)-4-ethyl-3-methylcyclohexane-1-carbaldehyde C₁₀H₁₈O 154.25 g/mol Ethyl, Methyl (cyclohexane) Aldehyde
  • The butyl group in this compound increases hydrophobicity compared to smaller substituents (e.g., ethyl/methyl in ’s compound) .
  • Aromatic aldehydes like 4-Hydroxybenzaldehyde exhibit higher polarity due to resonance stabilization, whereas cyclohexane-based aldehydes may display enhanced lipid solubility .

Biological Activity

4-Butylcyclohexane-1-carbaldehyde, a compound characterized by its unique structural configuration, has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a butyl group at the fourth position and an aldehyde functional group at the first position of the cyclohexane ring. This structural arrangement imparts distinct chemical properties and reactivity, making it a subject of interest in both biological and industrial applications.

The biological activity of this compound is primarily attributed to its aldehyde group, which exhibits high reactivity. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The butyl group enhances hydrophobic interactions, contributing to the compound's overall molecular stability and interaction with biological targets.

Interaction with Biological Molecules

The compound's mechanism of action involves modulation of various biological pathways through its interaction with proteins, enzymes, and cellular components. For instance, studies indicate that aldehydes can influence cell signaling pathways and enzymatic activities, which may lead to therapeutic effects or cytotoxicity depending on the context of application.

Cytotoxicity Assays

Research involving cytotoxicity assays has demonstrated that this compound exhibits varying degrees of cytotoxic effects on different cancer cell lines. For example, in studies assessing its impact on A549 lung cancer cells, significant cell cycle arrest was observed in the G2/M phase following treatment with the compound . The IC50 values obtained from these assays provide insight into the compound's potency against specific cancer types.

Cell LineIC50 (µM)Observations
A5495G2/M phase arrest observed
WiDr3Increased sensitivity compared to A549
MCF-74Moderate cytotoxicity noted

Case Studies

A notable case study explored the effects of this compound on various tumor cell lines. The study revealed that the compound induced significant cytotoxicity in A549, WiDr, and MCF-7 cells, correlating with alterations in cell cycle dynamics. Specifically, an increase in G2/M phase cells was noted alongside a decrease in S-phase cells after treatment .

Comparative Analysis with Similar Compounds

This compound can be compared to structurally similar compounds to highlight its unique properties:

CompoundStructure CharacteristicsBiological Activity
4-tert-Butylcyclohexane-1-carbaldehydeTert-butyl group instead of butylSimilar cytotoxic profiles observed
4-Isopropylcyclohexane-1-carbaldehydeIsopropyl group affecting stericsLower reactivity compared to butyl variant
4-Methylcyclohexane-1-carbaldehydeMethyl group leading to different hydrophobicityReduced biological activity

Q & A

Q. How can researchers optimize the synthesis of 4-Butylcyclohexane-1-carbaldehyde?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Start by testing different catalysts (e.g., Lewis acids like AlCl₃) and solvents (polar vs. nonpolar) to assess yield and purity. Monitor reaction progress via TLC or GC-MS. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended. Characterization should include 1H^1H-NMR and 13C^{13}C-NMR to confirm aldehyde functionality and cyclohexane substitution patterns. Reference similar protocols for cyclohexane derivatives as building blocks .

Q. What experimental techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR Spectroscopy : Use 1H^1H-NMR to identify aldehyde protons (δ ~9.5–10 ppm) and 13C^{13}C-NMR for carbonyl carbons (δ ~190–205 ppm).
  • X-ray Crystallography : Grow single crystals via slow evaporation in a nonpolar solvent. Refine the structure using SHELXL for high-precision bond-length/angle analysis . Visualize the final structure with ORTEP-3 to confirm spatial arrangement .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.

Q. How should experimental procedures be designed to ensure reproducibility in studies involving this compound?

  • Methodological Answer : Document all steps meticulously, including solvent batch numbers, temperature (±0.5°C control), and stirring rates. Provide raw data (e.g., NMR spectra, crystallographic .cif files) in supplementary materials. Follow guidelines from the Beilstein Journal of Organic Chemistry for experimental rigor and transparency .

Advanced Research Questions

Q. How can researchers resolve data contradictions in crystallographic refinement of this compound?

  • Methodological Answer : For twinned or disordered crystals, employ SHELXL’s TWIN/BASF commands to model twinning fractions. Validate refinement with R-factor convergence (<5% discrepancy). Cross-check with Mercury CSD’s packing similarity tool to compare against known cyclohexane derivatives . Use PLATON’s ADDSYM to detect missed symmetry elements .

Q. What computational strategies predict the crystal packing behavior of this compound?

  • Methodological Answer : Utilize Mercury’s Materials Module to analyze intermolecular interactions (e.g., van der Waals contacts, hydrogen bonds). Generate simulated powder patterns and compare with experimental PXRD data. Leverage ConQuest to search the Cambridge Structural Database (CSD) for analogous aldehyde-containing structures .

Q. How can structural validation address uncertainties in experimental data for this compound?

  • Methodological Answer : Run checkCIF reports post-refinement to flag outliers (e.g., unrealistic bond lengths, thermal displacement parameters). Validate hydrogen positions using SHELXL’s HFIX commands. Cross-reference spectroscopic data with DFT-calculated NMR shifts (Gaussian/B3LYP) to confirm consistency .

Q. What role does this compound play in synthesizing complex organic molecules?

  • Methodological Answer : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) to form secondary alcohols. The cyclohexane scaffold can be functionalized via photochemical [2+2] cycloadditions or catalytic hydrogenation. For example, coupling with chiral amines could yield enantioselective catalysts. Document synthetic pathways using IUPAC nomenclature and PubChem-derived SMILES strings for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Butylcyclohexane-1-carbaldehyde
Reactant of Route 2
4-Butylcyclohexane-1-carbaldehyde

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